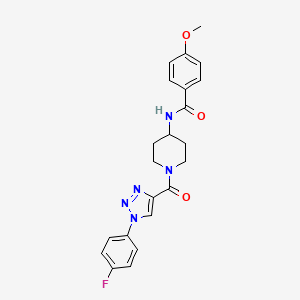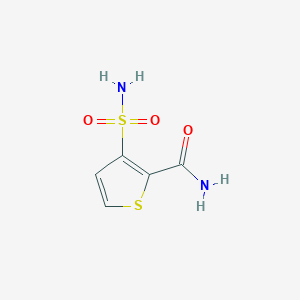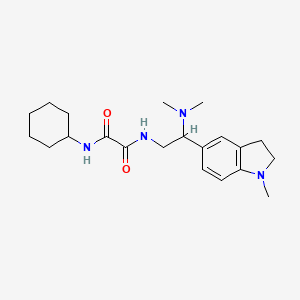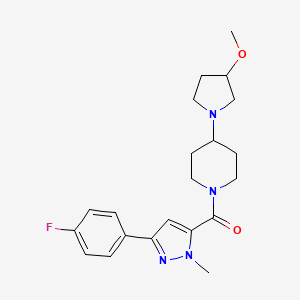
5-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16ClFN2O3 and its molecular weight is 362.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition The compound, alongside similar benzamidine derivatives, has been studied for its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid medium. These studies utilize weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and other techniques to investigate the inhibitors' effectiveness and adsorption behavior on metal surfaces, indicating potential applications in material protection and preservation (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Pharmacological Evaluation Research has explored derivatives of benzamides for their anticonvulsant properties, showing considerable activity in electroshock and pentylenetetrazole-induced convulsion tests. These studies underline the compounds' potential in developing new pharmacological treatments for epilepsy and related neurological conditions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Cognitive Dysfunction Improvement Sigma receptor ligands, including specific benzamides, have been investigated for their effects on cognitive dysfunction induced by substances like phencyclidine in animal models. These studies provide insights into the therapeutic potential of benzamides in treating cognitive disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).
Cytotoxicity and Anticancer Potential Benzamides have been synthesized and tested for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. The findings indicate the compounds' ability to induce cell cycle arrest and apoptosis in cancer cells, offering a pathway for developing new anticancer agents (Hour, Yang, Lien, Kuo, & Huang, 2007).
Human Pharmacokinetic Studies Human pharmacokinetic uncertainty of novel compounds, including benzamides, has been addressed through pharmacokinetic simulation and alternative first-in-human paradigms. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drugs, facilitating their development and optimization (Harrison, Gardner, Hay, Dickins, Beaumont, Phipps, Purkins, Allan, Christian, Duckworth, Gurrell, Kempshall, Savage, Seymour, Simpson, Taylor, & Turnpenny, 2012).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-16-6-5-11(19)7-15(16)18(24)21-13-9-17(23)22(10-13)14-4-2-3-12(20)8-14/h2-8,13H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFEFKIXLPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2967533.png)
![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2967538.png)

![{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2967540.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-enamide](/img/structure/B2967544.png)






